![molecular formula C23H18N4O2S2 B2539928 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895008-21-6](/img/structure/B2539928.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H18N4O2S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Optoelectronics
The compound’s unique structure and electronic properties position it as a promising candidate for organic electronics. Researchers have explored its use in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Its electron-donating and accepting moieties contribute to efficient charge transport and energy conversion .
Near-Infrared Absorption
The compound’s absorption spectrum extends into the near-infrared (NIR) region, which is crucial for biomedical imaging, photothermal therapy, and optical communication. Its low-energy bandgap allows it to absorb light in the NIR range (typically 700–2500 nm), making it valuable for applications such as cancer imaging and drug delivery .
Metal Chelation and Coordination Chemistry
Given its nitrogen and sulfur atoms, the compound can act as a ligand for metal ions. It may form stable complexes with transition metals, which could find applications in catalysis, sensors, or materials science.
Synthesis and Properties of Benzo1,2-b:4,3-bdithiophene Bolaamphiphiles Systematic Engineering of Near-Infrared Small Molecules Based on 4H …
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-29-17-9-5-11-19-20(17)26-23(31-19)27(14-15-7-6-12-24-13-15)22(28)21-25-16-8-3-4-10-18(16)30-21/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNKJWPHORSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide |
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